[2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H13BO5. This compound is part of the boronic acid family, which is widely recognized for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both boronic acid and ester functionalities in its structure makes it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoethyl acetate and phenylboronic acid.
Reaction Conditions: The key reaction involves the coupling of 2-bromoethyl acetate with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium complexes, often using a base such as potassium carbonate in a solvent like ethanol or water.
Purification: The product is purified through recrystallization or chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid can undergo oxidation reactions to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound can be used to design enzyme inhibitors for studying enzyme function and regulation.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They are investigated for their anticancer, antibacterial, and antiviral properties. This compound could serve as a lead compound in the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with diols makes it useful in the design of sensors and separation materials.
Mechanism of Action
The mechanism by which [2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition and sensor applications. The ester functionality also plays a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the ethoxy-oxoethoxy group, making it less versatile in certain synthetic applications.
4-(2-Methoxy-2-oxoethyl)phenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
(E)-2-Phenylethenylboronic acid: Contains a vinyl group, making it more reactive in certain coupling reactions.
Uniqueness
[2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid is unique due to the presence of both the boronic acid and ethoxy-oxoethoxy functionalities. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[2-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6,13-14H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDJNKWAHJXDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.